2-Methoxyethyl 2-sulfanylacetate is a compound related to a class of sulfamoylated estrogens, which have been studied for their potential therapeutic applications. The research has primarily focused on derivatives such as 2-methoxyestradiol (2-MeOE2) and its sulfamates due to their anti-proliferative properties against cancer cells, particularly in breast cancer. These compounds have shown promise not only in inhibiting cancer cell proliferation but also in their ability to act as potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis12.
The mechanism of action of these sulfamoylated estrogens involves the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, which is a key component of angiogenesis. Studies have demonstrated that 2-MeOE2 bis-sulfamate and 2-ethylestradiol (2-EtE2) sulfamate are potent inhibitors, with IC50 values indicating high potency1. These compounds also induce apoptosis in HUVECs, as evidenced by the phosphorylation of BCL-2, increased p53 protein expression, and the initiation of apoptosis. Despite these significant effects, microarray analysis did not reveal any gross changes in gene expression for genes known to be involved in angiogenesis, suggesting that the compounds may exert their effects through post-transcriptional mechanisms or affect a limited set of genes1.
The primary application of these sulfamoylated estrogens is in the field of cancer therapy. They have been shown to inhibit the proliferation of breast cancer cells effectively. In vitro studies have identified potent compounds such as 2-methoxyestradiol-bis-sulfamate (2-MeOE2bisMATE) and 2-methoxyestradiol-17beta-cyanomethyl-3-O-sulfamate (2-MeOE2CyMATE), which have been effective against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells2. These compounds have been shown to inhibit cell proliferation irreversibly and maintain their efficacy even in cells with high steroid sulfatase (STS) activity, which is involved in the removal of the sulfamoyl moiety2.
In vivo studies using nude mice inoculated with MCF-7 cells have demonstrated the potential of these compounds for clinical use. Oral administration of 2-MeOE2bisMATE or 2-MeOE2CyMATE led to significant tumor volume regression and also inhibited liver and tumor STS activity by more than 90%2. This indicates that these compounds could be developed as novel therapeutic agents with the potential to be active against a wide range of cancers.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6